molecular formula C7H13N3 B13297536 6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13297536
M. Wt: 139.20 g/mol
InChI Key: PYYFCCPPJAZNBM-UHFFFAOYSA-N
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Description

6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines . These compounds share a similar core structure but may have different substituents or functional groups, leading to variations in their properties and activities.

Uniqueness: What sets this compound apart is its specific substitution pattern and the resulting biological activities. This compound has shown unique properties that make it a valuable scaffold for drug development and other scientific research applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

6-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H13N3/c1-6-4-9-7-8-2-3-10(7)5-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

PYYFCCPPJAZNBM-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2NCCN2C1

Origin of Product

United States

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